N-[2-(2-Fluoro-phenyl)-ethyl]-acetamide
Description
N-[2-(2-Fluoro-phenyl)-ethyl]-acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho-position, connected via an ethyl linker to an acetamide group.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H12FNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
SVSQDJLCPKPHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The ortho-fluoro group in this compound may confer steric hindrance and electron-withdrawing effects, contrasting with the para-methoxy group in compound 3a, which enhances hypoglycemic activity via electronic donation .
- Metabolic Stability : Fluorine at the para-position (UCM924) improves metabolic stability compared to methoxy or bromo substituents, suggesting ortho-fluoro in the target compound may further alter cytochrome P450 interactions .
Pharmacological Activity Comparisons
Table 2: Receptor Binding and Enzyme Inhibition Profiles
Key Observations :
- Receptor Selectivity : Fluorine’s electronegativity may enhance MT1/MT2 receptor binding affinity compared to methoxy or bromo substituents, as seen in UCM765/UCM924 .
- Enzyme Inhibition: The absence of a pyridine or cyanophenyl group in this compound likely limits its applicability to viral protease inhibition, unlike compounds in .
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Metabolic Stability
Key Observations :
- Water Solubility : The ortho-fluoro group may reduce solubility compared to para-substituted analogs due to increased hydrophobicity.
- Metabolic Stability : Fluorine’s presence typically enhances stability, as demonstrated by UCM924’s resistance to hepatic metabolism .
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